molecular formula C3H4N B14444365 Propenaldimine-1-yl CAS No. 74738-52-6

Propenaldimine-1-yl

Cat. No.: B14444365
CAS No.: 74738-52-6
M. Wt: 54.07 g/mol
InChI Key: WFMHVOPBBMKWHR-UHFFFAOYSA-N
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Description

2-Propen-1-imine, also known as allylimine, is an organic compound with the molecular formula C₃H₅N. It is a member of the imine family, characterized by the presence of a carbon-nitrogen double bond (C=N).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-imine can be synthesized through the reaction of allylamine with aldehydes or ketones. The reaction typically involves the condensation of the amine with the carbonyl compound, resulting in the formation of the imine and the release of water. This process is often catalyzed by acids to increase the reaction rate .

Industrial Production Methods

Industrial production of 2-Propen-1-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly documented but generally follow the principles of organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitrogen-containing compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Propen-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming Schiff bases with aldehydes or ketones .

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine (Allylamine): Similar structure but with a primary amine group instead of an imine.

    2-Propen-1-ol (Allyl alcohol): Contains a hydroxyl group instead of an imine.

    2-Propen-1-thiol (Allyl mercaptan): Contains a thiol group instead of an imine.

Uniqueness

2-Propen-1-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its analogs. The presence of the C=N bond allows it to participate in specific condensation and substitution reactions that are not possible with amines, alcohols, or thiols .

Properties

CAS No.

74738-52-6

Molecular Formula

C3H4N

Molecular Weight

54.07 g/mol

IUPAC Name

prop-2-en-1-imine

InChI

InChI=1S/C3H4N/c1-2-3-4/h2,4H,1H2

InChI Key

WFMHVOPBBMKWHR-UHFFFAOYSA-N

Canonical SMILES

C=C[C]=N

Origin of Product

United States

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